

A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid (CAS: 5429-56-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

Cat. No.: B135135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a versatile unsaturated N-acetylated amino acid derivative with the CAS number 5429-56-1.^{[1][2][3]} This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and purification, as well as its significant applications in synthetic chemistry and drug development. Key areas of focus include its role as a precursor in the asymmetric synthesis of amino acids, its function as a monomer in polymerization, and its potential as an antioxidant. This document aims to be a comprehensive resource, offering detailed experimental protocols and visual representations of key processes to aid researchers in their work with this compound.

Chemical and Physical Properties

2-Acetamidoacrylic acid is a white to off-white powder.^[4] It is sparingly soluble in methanol and DMSO, and slightly soluble in water.^{[2][5]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Acetamidoacrylic Acid**

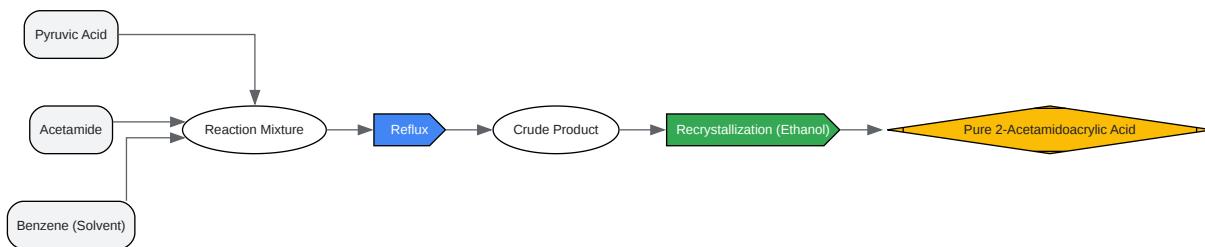
Property	Value	Reference(s)
CAS Number	5429-56-1	[1] [3]
Molecular Formula	C ₅ H ₇ NO ₃	[1] [3]
Molecular Weight	129.11 g/mol	[1]
IUPAC Name	2-acetamidoprop-2-enoic acid	[1]
Synonyms	N-Acetyldehydroalanine, α -Acetamidoacrylic acid	
Appearance	White to off-white powder	[4]
Melting Point	185-186 °C (decomposes)	
Solubility	Sparingly soluble in DMSO and methanol	[5]
pKa	3.53 \pm 0.11 (Predicted)	[4]

Spectral Data

The structural identification of **2-acetamidoacrylic acid** is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for **2-Acetamidoacrylic Acid**

Technique	Key Data	Reference(s)
¹ H NMR	Spectra available	[6] [7]
¹³ C NMR	Spectra available	[1]
IR Spectroscopy	Data available	[1]
Mass Spectrometry	Data available	[1]


Experimental Protocols

Synthesis of 2-Acetamidoacrylic Acid

A common method for the synthesis of **2-acetamidoacrylic acid** involves the reaction of pyruvic acid with acetamide.[8]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1.0 equivalent) and acetamide (1.0 equivalent) in benzene.
- Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Remove the benzene under reduced pressure.
- Purification: The crude product is then purified by recrystallization from ethanol to yield **2-acetamidoacrylic acid** as white needles.[8]

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **2-acetamidoacrylic acid**.

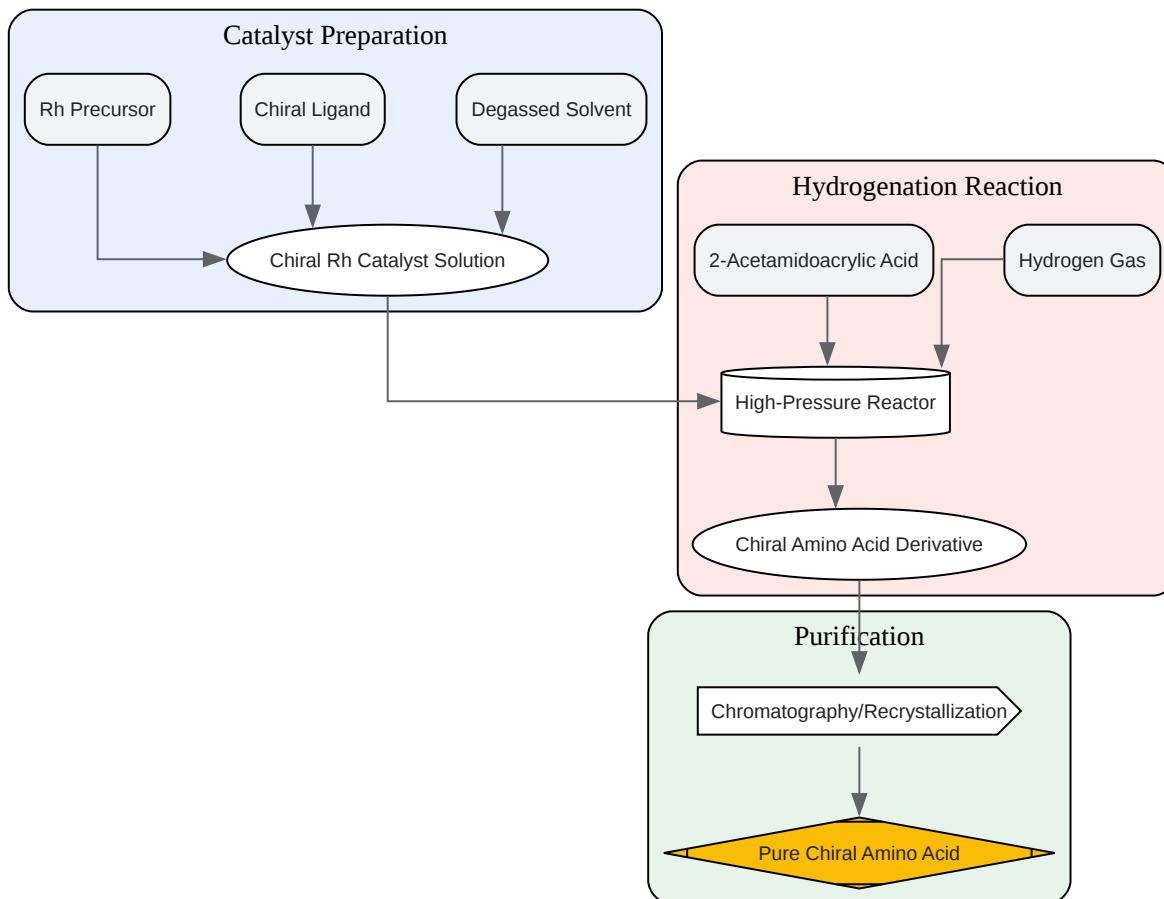
Purification by Recrystallization

For further purification, a standard recrystallization protocol can be followed.

Experimental Protocol:

- Dissolution: Dissolve the crude **2-acetamidoacrylic acid** in a minimal amount of hot ethanol.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Drying: Dry the purified crystals under vacuum.

Applications in Research and Development


Asymmetric Synthesis of Amino Acids

2-Acetamidoacrylic acid is a valuable precursor for the synthesis of chiral amino acids through asymmetric hydrogenation. This process typically employs a chiral rhodium catalyst.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

- Catalyst Preparation: In a glovebox, dissolve the chiral rhodium precursor (e.g., $[\text{Rh}(\text{COD})_2]\text{BF}_4$) and a chiral phosphine ligand in a degassed solvent like methanol or dichloromethane.
- Reaction Setup: In a high-pressure reactor, add **2-acetamidoacrylic acid** and the prepared catalyst solution.
- Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a specific temperature.
- Monitoring: Monitor the reaction for the consumption of the starting material using an appropriate analytical technique (e.g., HPLC).

- Work-up: Upon completion, carefully vent the reactor and remove the solvent. The resulting amino acid derivative can be purified by chromatography or recrystallization.

[Click to download full resolution via product page](#)

Figure 2: Workflow for asymmetric hydrogenation.

Monomer in Polymerization

2-Acetamidoacrylic acid can be polymerized to form poly(**2-acetamidoacrylic acid**).^[8] This polymer has potential applications in various fields, including as a metal-chelating agent.

Experimental Protocol: Free Radical Polymerization

- Reaction Setup: Dissolve **2-acetamidoacrylic acid** in a suitable solvent (e.g., water or an organic solvent) in a reaction vessel equipped with a stirrer and a nitrogen inlet.
- Initiator Addition: Add a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or a persulfate initiator.^[8]
- Polymerization: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and stir for the required time to achieve polymerization.
- Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent.
- Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Antioxidant Properties

2-Acetamidoacrylic acid is reported to have antioxidant properties.^[9] The antioxidant activity is likely attributed to its ability to scavenge free radicals. The conjugated system of the acrylic acid and the acetamido group may facilitate the stabilization of radical species.

Proposed Antioxidant Mechanism:

The antioxidant mechanism likely involves the donation of a hydrogen atom from the N-H group of the acetamido moiety or addition of a radical to the double bond to neutralize free radicals. The resulting radical on the **2-acetamidoacrylic acid** molecule can be stabilized through resonance.

[Click to download full resolution via product page](#)

Figure 3: Proposed free radical scavenging mechanism.

Role in Drug Development

While specific drug delivery systems based solely on **2-acetamidoacrylic acid** are not extensively documented, its polymer, poly(acrylic acid), is widely used in drug delivery applications.^[10] These systems often function as hydrogels for controlled drug release. The incorporation of **2-acetamidoacrylic acid** as a monomer into such systems could modulate their properties, such as mucoadhesion and pH-responsiveness.

Conceptual Workflow for Hydrogel-Based Drug Delivery:

- Polymer Synthesis: Synthesize a copolymer incorporating **2-acetamidoacrylic acid** with other monomers (e.g., acrylic acid, polyethylene glycol) to form a cross-linked hydrogel.
- Drug Loading: Load the therapeutic agent into the hydrogel matrix, either by diffusion or by incorporating it during the polymerization process.
- Characterization: Characterize the drug-loaded hydrogel for properties such as swelling behavior, drug loading efficiency, and mechanical strength.
- In Vitro Release Studies: Perform in vitro drug release studies under simulated physiological conditions (e.g., different pH values) to evaluate the release kinetics.

- **In Vivo Evaluation:** Conduct in vivo studies in appropriate animal models to assess the biocompatibility, efficacy, and pharmacokinetic profile of the drug delivery system.

Safety and Handling

2-Acetamidoacrylic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	GHS Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Specific Target Organ Toxicity	H335: May cause respiratory irritation	Warning

Recommended Personal Protective Equipment (PPE):

- **Eye Protection:** Safety glasses with side-shields or goggles.
- **Hand Protection:** Compatible chemical-resistant gloves.
- **Respiratory Protection:** Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.
- **Skin and Body Protection:** Wear a lab coat and other protective clothing as necessary.

Conclusion

2-Acetamidoacrylic acid is a valuable and versatile building block in organic synthesis and polymer chemistry with significant potential in drug development. Its utility as a precursor for chiral amino acids and as a functional monomer makes it a compound of interest for researchers in both academia and industry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, along with detailed protocols to

facilitate its use in the laboratory. Further research into its biological activities and the development of novel drug delivery systems based on its unique chemical structure is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. Characterization of the radical-scavenging reaction of 2-O-substituted ascorbic acid derivatives, AA-2G, AA-2P, and AA-2S: a kinetic and stoichiometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Acetamidoacrylic acid | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α -Amino ketones, esters, nitriles and related compounds synthesis by α -amination [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. Alternative Chemistries for Free Radical-Initiated Targeting and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Acetamidoacrylic Acid (CAS: 5429-56-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135135#2-acetamidoacrylic-acid-cas-number-5429-56-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com